2-(4-chloroanilino)-N-[(E)-(2-hydroxyphenyl)methyleneamino]acetamide
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Overview
Description
2-[(4-CHLOROPHENYL)AMINO]-N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE: is a complex organic compound known for its diverse applications in various scientific fields. This compound features a chlorophenyl group, an amino group, and a hydroxyphenyl group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-CHLOROPHENYL)AMINO]-N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves the following steps:
Formation of the Hydrazide: The initial step involves the reaction of 4-chloroaniline with acetic anhydride to form 4-chloroacetanilide.
Condensation Reaction: The 4-chloroacetanilide is then reacted with hydrazine hydrate to form 4-chloroacetohydrazide.
Schiff Base Formation: Finally, the 4-chloroacetohydrazide undergoes a condensation reaction with 2-hydroxybenzaldehyde to form the target compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Sodium methoxide (NaOCH₃), potassium cyanide (KCN).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it suitable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Medicine
The compound’s potential therapeutic properties are explored in medicinal chemistry. It is studied for its ability to inhibit certain enzymes or receptors, which could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[(4-CHLOROPHENYL)AMINO]-N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and subsequent catalytic activity. The hydroxyphenyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-BROMOPHENYL)AMINO]-N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- 2-[(4-METHOXYPHENYL)AMINO]-N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- 2-[(4-NITROPHENYL)AMINO]-N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Uniqueness
The uniqueness of 2-[(4-CHLOROPHENYL)AMINO]-N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE lies in its chlorophenyl group, which imparts distinct reactivity and biological activity compared to its analogs. The presence of the chlorine atom enhances its electrophilic character, making it more reactive in substitution reactions. Additionally, the compound’s ability to form hydrogen bonds through the hydroxyphenyl group contributes to its binding affinity in biological systems.
Properties
Molecular Formula |
C15H14ClN3O2 |
---|---|
Molecular Weight |
303.74 g/mol |
IUPAC Name |
2-(4-chloroanilino)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H14ClN3O2/c16-12-5-7-13(8-6-12)17-10-15(21)19-18-9-11-3-1-2-4-14(11)20/h1-9,17,20H,10H2,(H,19,21)/b18-9+ |
InChI Key |
SIOQCTITBYLKHL-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CNC2=CC=C(C=C2)Cl)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CNC2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
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